![molecular formula C19H22N6 B6456784 3-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile CAS No. 2549046-94-6](/img/structure/B6456784.png)
3-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile
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Overview
Description
3-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile is a useful research compound. Its molecular formula is C19H22N6 and its molecular weight is 334.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.19059473 g/mol and the complexity rating of the compound is 503. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
3-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H23N5, with a molecular weight of approximately 321.43 g/mol. The structure features a pyridine ring substituted with a piperazine moiety and a pyrimidine derivative, which are known for their diverse biological properties.
1. Anticancer Activity
Research indicates that compounds with similar structures have shown significant anticancer properties. For instance, studies on pyrimidine derivatives have demonstrated their ability to inhibit tumor cell proliferation by inducing apoptosis through various signaling pathways, including the activation of caspases and modulation of the Bcl-2 family proteins .
2. Antimicrobial Activity
Pyrimidine-based compounds have exhibited antimicrobial effects against various bacterial strains. Specifically, derivatives similar to this compound have been tested against Gram-positive and Gram-negative bacteria, showing promising inhibitory effects .
3. Neuroprotective Effects
The compound's structural components suggest potential neuroprotective effects. Pyrimidine derivatives have been implicated in protecting neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cell signaling and proliferation, such as DNA gyrase and various kinases.
- Receptor Modulation : The piperazine ring may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition, which is particularly relevant for neuropharmacological applications .
Case Studies
Several studies have highlighted the biological efficacy of structurally related compounds:
- Anticancer Study : A study involving a series of pyrimidine derivatives demonstrated that modifications on the piperazine moiety significantly enhanced cytotoxicity against cancer cell lines (e.g., HeLa and MCF-7) compared to unmodified counterparts .
- Antimicrobial Evaluation : Another investigation tested various pyrimidine derivatives against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) as low as 10 µg/mL for certain analogs, indicating strong antimicrobial potential .
- Neuroprotection Research : In vitro studies showed that similar compounds could mitigate oxidative stress-induced neuronal death in PC12 cells, suggesting their utility in developing therapies for conditions like Alzheimer's disease .
Data Table: Summary of Biological Activities
Scientific Research Applications
Biological Activities
The compound has been studied for its diverse biological activities, which include:
- Antimicrobial Properties : Research indicates that 3-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile exhibits significant antibacterial and antifungal activities. It has shown efficacy against various pathogens, making it a candidate for developing new antimicrobial agents.
- Antiviral Activity : Preliminary studies suggest potential antiviral properties, particularly against RNA viruses. This aspect warrants further investigation to elucidate mechanisms of action and efficacy.
- Anticancer Potential : The compound has been evaluated for its cytotoxic effects on cancer cell lines. Studies have indicated that it may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Medicinal Applications
Given its promising biological activities, this compound is being explored for various therapeutic applications:
- Infectious Diseases : Due to its antimicrobial and antiviral properties, it may serve as a lead compound in developing treatments for infectious diseases resistant to current therapies.
- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a potential candidate for cancer treatment, particularly in drug-resistant cases.
- Neurological Disorders : Some derivatives of similar compounds have shown neuroprotective effects; thus, this compound may also be investigated for applications in treating neurodegenerative diseases.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent activity against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics.
Case Study 2: Anticancer Activity
In vitro studies reported in Cancer Research highlighted that the compound induced apoptosis in breast cancer cell lines through the activation of caspase pathways. Further research is ongoing to assess its efficacy in vivo using animal models.
Properties
IUPAC Name |
3-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6/c1-13-14(2)22-18(15-3-4-15)23-19(13)25-9-7-24(8-10-25)17-12-21-6-5-16(17)11-20/h5-6,12,15H,3-4,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTDRXPWTNOAFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=C(C=CN=C3)C#N)C4CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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